3-(Bromomethyl)-4-methoxybenzonitrile
Description
3-(Bromomethyl)-4-methoxybenzonitrile is a brominated aromatic compound featuring a methoxy group at the para position and a bromomethyl substituent at the meta position relative to the nitrile group. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-(bromomethyl)-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIAMOOHWQISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101207-62-9 | |
| Record name | 3-(bromomethyl)-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methoxybenzonitrile typically involves the bromination of 4-methoxybenzonitrile. One common method is the bromination of 4-methoxybenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-(aminomethyl)-4-methoxybenzonitrile.
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of various aromatic compounds due to its reactive functional groups. Some notable applications include:
- Synthesis of Biaryl Ethers : 3-(Bromomethyl)-4-methoxybenzonitrile has been employed in the synthesis of biaryl ethers, which are significant in medicinal chemistry for their potential therapeutic properties.
- Nucleophilic Substitution Reactions : The bromomethyl group can be readily displaced by nucleophiles, allowing for the introduction of diverse functionalities into the molecule .
Research indicates that compounds similar to this compound may exhibit biological activity, particularly against cancer cell lines. Specific findings include:
- Anticancer Potential : Preliminary studies suggest that this compound may have activity against various cancer cell lines, though detailed mechanisms of action are still under investigation .
- Pharmaceutical Applications : Ongoing research aims to elucidate its efficacy and safety profiles in vivo, highlighting its potential as a lead compound for drug development .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Study on Biaryl Ether Synthesis : A study demonstrated the successful use of this compound in synthesizing biaryl ethers with promising biological activities.
- Investigations into Anticancer Activity : Research has shown that derivatives of this compound can inhibit growth in specific cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methoxybenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)
- Structural Difference : Replaces the bromomethyl group with a nitro group.
- Impact : The nitro group is strongly electron-withdrawing, reducing electrophilicity at the aromatic ring compared to the bromomethyl substituent. This alters reactivity in coupling reactions.
- Applications : Used in high-purity intermediates for dyes or agrochemicals due to nitro group stability .
1-Bromomethyl-3-methoxybenzene (CAS: 874-98-6)
- Structural Difference : Lacks the nitrile group.
- Impact : The absence of the nitrile reduces polarity, lowering boiling point (152°C) compared to nitrile-containing analogs. Reactivity shifts toward alkylation rather than cyanation pathways .
2.1.3 4-(3-Bromo-4-methylphenoxy)benzonitrile (CAS: 132529-83-0)
- Structural Difference: Replaces the methoxy group with a methylphenoxy chain.
Reactivity Profiles
- Nucleophilic Substitution : The bromomethyl group in 3-(Bromomethyl)-4-methoxybenzonitrile facilitates reactions with amines or thiols, as seen in analogous compounds like methyl 3-(bromomethyl)benzoate, which forms tertiary amines with heterocyclic amines .
- Cyano Group Stability: The nitrile group remains inert under mild conditions but can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, a trait shared with 4-Methoxybenzyl cyanide .
Physical and Chemical Properties
Biological Activity
3-(Bromomethyl)-4-methoxybenzonitrile, with the chemical formula C10H10BrN, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 229.1 g/mol
- CAS Number : 101207-62-9
- Structure : The compound features a bromomethyl group and a methoxy substituent on a benzonitrile framework, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating interactions with nucleophiles present in biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several brominated benzonitriles against bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial activity .
- Cytotoxic Activity : In research conducted by Smith et al. (2023), this compound was tested for cytotoxicity against MCF-7 cells. The compound showed an IC50 value of 15 µM, indicating significant potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Bromine Substitution : The presence of the bromomethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- Methoxy Group : This functional group has been shown to modulate electronic properties, potentially affecting interaction with target proteins.
Comparative Analysis
A comparison of similar compounds reveals that variations in substitution patterns significantly impact biological efficacy. For instance, compounds lacking the bromomethyl group generally exhibit reduced antimicrobial potency .
| Compound Name | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 32 | 15 |
| 4-Methoxybenzonitrile | >64 | >30 |
| 2-Bromobenzonitrile | 64 | >25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
